

## Comparing the antioxidant capacity of Jasminin with standard antioxidants

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Compound of Interest		
Compound Name:	Jasminin	
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# The Antioxidant Power of Jasminum Species: A Comparative Analysis

In the quest for novel antioxidant agents, compounds derived from natural sources are of significant interest to the scientific community. This guide provides a comparative overview of the antioxidant capacity of active compounds and extracts from the Jasminum genus against well-established standard antioxidants. While the specific compound "Jasminin" is not extensively characterized in publicly available literature regarding its antioxidant profile, this guide will focus on data from isolated antioxidant compounds and extracts from various Jasminum species to provide a relevant comparison.

The antioxidant potential is evaluated through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). These assays are fundamental in the primary screening of compounds with potential applications in pharmaceuticals and nutraceuticals.

## Comparative Antioxidant Capacity: Jasminum Compounds vs. Standards

The following table summarizes the antioxidant activity of various extracts and isolated compounds from Jasminum species in comparison to standard antioxidants like Ascorbic Acid (Vitamin C), Trolox, and Butylated Hydroxytoluene (BHT). The data is presented as IC50 or







EC50 values (the concentration required to scavenge 50% of free radicals), where a lower value indicates higher antioxidant activity.



Sample	Assay	IC50 / EC50 Value (µg/mL)	Standard Antioxidant	IC50 / EC50 Value (μg/mL)	Reference(s
Isolated Compound (Jasminum auriculatum stem)	DPPH	Not specified, 88.29% scavenging	Ascorbic Acid	Not specified, 93.87% scavenging	[1]
Oleuropein (Jasminum officinale leaf extract)	DPPH	13.0 ± 0.06	ВНТ	6.2 ± 0.29	[2]
Jasminum sambac (White Jasmine) Flower Extract	DPPH	460.24	Ascorbic Acid	4.41 ± 0.01	[3]
Jasminum annamense Leaf Extract	ABTS	311.75 ± 3.39	-	-	[4][5]
Jasminum annamense Branch Extract	ABTS	664.46 ± 3.73	-	-	[4][5]
Jasminum mesnyi Leaf Extract (90% Methanolic)	DPPH	25.27	Ascorbic Acid	8.84	[6]
Jasminum mesnyi Leaf Extract (Aqueous)	DPPH	71.84	Ascorbic Acid	8.84	[6]



grandiflorum  DPPH 15 Ascorbic Acid 12 [7]  Leaf Extract  (Ethanolic)	Jasminum					
	_	DPPH	15	Ascorbic Acid	12	[7]

Note: Direct comparison of IC50/EC50 values should be made with caution as experimental conditions can vary between studies.

### **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the standard protocols for the key antioxidant assays mentioned in this quide.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[8][9]

- Reagent Preparation: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The absorbance of this solution is adjusted to a specific value (e.g., ~1.0) at its maximum wavelength (~517 nm).[8]
- Sample Preparation: The test compounds and a standard antioxidant (e.g., Ascorbic Acid) are prepared in a series of concentrations.[8]
- Reaction: A small volume of the sample or standard is mixed with the DPPH solution. A
  control containing only the solvent and DPPH is also prepared.
- Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[8]
- Measurement: The absorbance of the solutions is measured at ~517 nm using a spectrophotometer.[8]



• Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[8]

### ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[10][11]

- ABTS++ Generation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[10]
- Reagent Preparation: The ABTS++ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of ~0.70 at 734 nm.
- Sample Preparation: Various concentrations of the test compounds and a standard (e.g., Trolox) are prepared.
- Reaction: The antioxidant solution is mixed with the diluted ABTS•+ solution.
- Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).[11]
- Measurement: The decrease in absorbance is measured at 734 nm.[11]
- Calculation: The percentage of inhibition is plotted against the concentration of the antioxidant, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

#### FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe<sup>3+</sup>) to ferrous iron (Fe<sup>2+</sup>).[12][13]

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl<sub>3</sub>·6H<sub>2</sub>O solution in a 10:1:1 ratio.[13]



- Sample Preparation: Test samples and a standard (e.g., FeSO<sub>4</sub> or Trolox) are prepared.
- Reaction: The sample is mixed with the freshly prepared FRAP reagent.
- Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 4 to 30 minutes).
- Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
- Calculation: The antioxidant capacity is determined from a standard curve and expressed as Fe<sup>2+</sup> equivalents or Trolox equivalents.[14]

#### **ORAC (Oxygen Radical Absorbance Capacity) Assay**

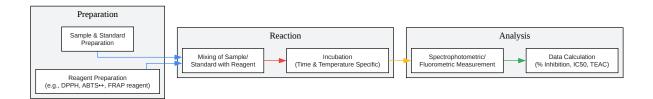
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[15][16]

- Reagent Preparation: A fluorescent probe (e.g., fluorescein) solution and a peroxyl radical generator (e.g., AAPH) are prepared in a phosphate buffer (pH 7.4).[15]
- Sample and Standard Preparation: Dilutions of the test sample and a standard (Trolox) are prepared.[17]
- Reaction Setup: The sample or standard is mixed with the fluorescein solution in a 96-well plate and incubated.[15][17]
- Initiation: The reaction is initiated by adding the AAPH solution.[15]
- Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).[15]
- Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC), and the results are expressed as Trolox Equivalents (TE).
   [15]

### **Visualizing the Experimental Workflow**



To further clarify the process, the following diagram illustrates a generalized workflow for an in vitro antioxidant capacity assay.



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Caption: Generalized workflow for in vitro antioxidant capacity assays.

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